2-Methoxyquinoline-4-carboxylic acid
Overview
Description
2-Methoxyquinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H9NO3 . It has a double-ring structure containing a benzene ring fused with a pyridine moiety . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 2-methylquinoline-4-carboxylic acid derivatives, which are structurally similar to 2-Methoxyquinoline-4-carboxylic acid, has been reported. The synthesis involves stirring pyruvic acid and aromatic amine in ethanol . Another method involves the Doebner hydrogen-transfer reaction .Molecular Structure Analysis
The molecular weight of 2-Methoxyquinoline-4-carboxylic acid is 203.19 g/mol . Its structure includes a methoxy group (OCH3) and a carboxylic acid group (COOH) attached to a quinoline core .Physical And Chemical Properties Analysis
2-Methoxyquinoline-4-carboxylic acid is a solid compound . It has a topological polar surface area of 59.4 Ų and a complexity of 244 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Scientific Research Applications
Antioxidant Applications
Research has shown that derivatives similar to 2-Methoxyquinoline-4-carboxylic acid, such as ethoxyquin, possess significant antioxidant properties. These compounds are used to protect polyunsaturated fatty acids in fish meal against spontaneous combustion due to their high unsaturation degree. Ethoxyquin and its analogues, including methoxyquin, have been explored for their efficacy in preserving fish meal, with some analogues matching ethoxyquin's effectiveness and cost-efficiency. Notably, ethoxyquin is converted into potent antioxidant oxidation products within fish meal, suggesting a prolonged protective mechanism against lipid oxidation, which might parallel the antioxidant mechanisms of 2-Methoxyquinoline-4-carboxylic acid derivatives (de Koning, 2002).
Biocatalyst Inhibition and Microbial Tolerance
Carboxylic acids, including those structurally related to 2-Methoxyquinoline-4-carboxylic acid, have been identified as biorenewable chemicals with broad industrial applications. However, their inhibitory effects on microbes used in fermentative processes highlight a critical area of research. Strategies to enhance microbial tolerance against such inhibitory effects are being explored, focusing on understanding the impact of these compounds on microbial cell membranes and metabolic processes. This research aims to engineer robust microbial strains for improved industrial performance (Jarboe et al., 2013).
Medicinal Chemistry and Biological Activities
The quinoline structure, akin to 2-Methoxyquinoline-4-carboxylic acid, is being extensively studied for its significant biological activities. Modifications of quinoline derivatives, including hydroxyquinolines, have shown promise in developing potent drugs for treating various diseases, such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives further enhance their therapeutic potential, providing a rich field for synthetic modification and development of novel pharmacologically active agents (Gupta et al., 2021).
Antioxidant Activity Determination Methods
The determination of antioxidant activity is crucial for assessing the potential health benefits of compounds like 2-Methoxyquinoline-4-carboxylic acid derivatives. Various analytical methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays, have been developed to evaluate the antioxidant capacity of complex samples. These methods, based on chemical reactions and spectrophotometry, allow for the comprehensive analysis of antioxidants in research and development contexts (Munteanu & Apetrei, 2021).
Organic Pollutant Treatment via Redox Mediators
Enzymatic approaches using redox mediators have shown promise in the treatment of organic pollutants in wastewater. This research area explores how redox mediators can enhance the degradation efficiency of enzymes like laccases and peroxidases towards recalcitrant compounds. Such advancements could significantly impact the treatment of aromatic compounds in industrial effluents, highlighting the potential utility of 2-Methoxyquinoline-4-carboxylic acid derivatives in environmental remediation (Husain & Husain, 2007).
Safety And Hazards
Future Directions
The future directions for 2-Methoxyquinoline-4-carboxylic acid could involve further exploration of its synthesis methods and potential biological activities. Given the diverse medicinal properties of quinoline derivatives, this compound may hold promise in the development of new therapeutic agents .
properties
IUPAC Name |
2-methoxyquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-6-8(11(13)14)7-4-2-3-5-9(7)12-10/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHKFJMROFPASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360592 | |
Record name | 2-methoxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinoline-4-carboxylic acid | |
CAS RN |
10222-62-5 | |
Record name | 2-methoxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-quinolinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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